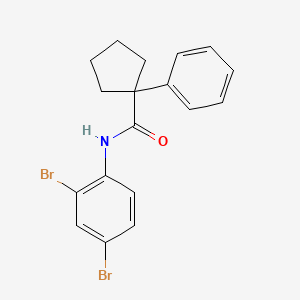

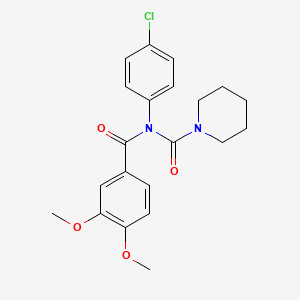

N-(2,4-二溴苯基)(苯基环戊基)甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide is a compound that falls within the broader category of formamide derivatives. These derivatives are known for their diverse applications and structural variations. The formamide functional group is characterized by the presence of an amide bond attached to a formyl group, which can impart unique chemical properties to the molecule .

Synthesis Analysis

The synthesis of formamide derivatives can be achieved through various methods. One common approach involves the reaction of formic acid with isocyanates derived from amino acids or peptides, catalyzed by DMAP, to yield stable formamides . Another method includes the reaction of aniline derivatives with DMF, as demonstrated in the synthesis of N-(m-ferrocenylphenyl)-formamide . Although the specific synthesis of N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide is not detailed in the provided papers, these methods suggest potential pathways for its synthesis.

Molecular Structure Analysis

The molecular structure of formamide derivatives is often elucidated using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . X-ray structure determination is also a critical tool, providing detailed insights into the crystal structure and spatial arrangement of atoms within the molecule . For instance, the crystal structure of N-(m-ferrocenylphenyl)-formamide was determined to be monoclinic with specific unit cell parameters . Similarly, the crystal structure of other formamide derivatives has been characterized, revealing the presence of intramolecular and intermolecular hydrogen bonds that contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

Formamide derivatives can participate in various chemical reactions due to the reactivity of the formyl group and the amide bond. For example, N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the potential of formamide derivatives in catalysis . The specific reactivity of N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide would depend on the substituents attached to the formamide moiety and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and stability, which can be determined through various analytical techniques. The crystalline nature of some formamide derivatives suggests that they may have defined melting points and could exhibit polymorphism . The presence of bromine atoms in N-(2,4-Dibromophenyl)(phenylcyclopentyl)formamide would likely affect its density and reactivity, particularly in electrophilic aromatic substitution reactions.

科学研究应用

- 三(2,4-二溴苯基)胺的光化学: 该化合物已通过时间分辨纳秒光谱法进行了广泛研究。在激光脉冲作用下,它形成自由基阳离子,称为“神奇绿色”。这种中间体环化成N-芳基-4a,4b-二氢咔唑自由基阳离子。后者与分子氧反应,生成氢过氧基。 这种自由基可以将硫化物共氧化为亚砜 .

- 神奇绿色已应用于测量LIBs中的过充电保护。 其独特的特性使其可用于电池安全和管理 .

- 碗烯衍生物: 神奇绿色用作共反应物,在碗烯衍生物中产生强烈的蓝光发射。 这种应用在光电子学和材料科学领域具有重要意义 .

- 氧化还原介导: 从三(2,4-二溴苯基)胺衍生的自由基阳离子充当有效的氧化还原介体。 它们能够在温和条件下进行宝石二氟脱硫、单脱硫和苯甲酸酯形成等反应 .

- 稳定的氮中心自由基阳离子: 这些可以由带有对位取代基的三芳基胺原位生成。三(2,4-二溴苯基)胺自由基阳离子是神奇绿色的前体。 它的用途超出了机理研究,在各种合成过程中都有应用 .

- 乙酰胺衍生物: N-(2,4-二溴苯基)(苯基环戊基)甲酰胺是一种乙酰胺衍生物,分子量为292.955 g/mol。 其化学结构包括两个溴原子和一个苯基环戊基 .

光化学和自由基阳离子

锂离子电池(LIBs)的过充电保护

蓝光发射

电化学和可持续合成

化学中间体和合成方法

化学性质

属性

IUPAC Name |

N-(2,4-dibromophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO/c19-14-8-9-16(15(20)12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQMXWZCLVDGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)

(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B2521934.png)